molecular formula C9H9BrO2 B3017319 (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol CAS No. 1567996-71-7

(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol

Cat. No. B3017319
M. Wt: 229.073
InChI Key: VAORXMXHTGIUFI-MRVPVSSYSA-N
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Description

The compound (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol is a derivative of the 2H-chromene family, which is characterized by a 2H-chromene core structure. The presence of a bromine atom at the 8th position and a hydroxyl group at the 4th position, along with the dihydro configuration, suggests that this compound could be of interest in synthetic chemistry and potentially in the development of biologically active molecules.

Synthesis Analysis

The synthesis of related 4-bromo-2H-chromenes has been described as a facile process starting from corresponding ketones and using PBr3 . This method could potentially be adapted for the synthesis of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol by selecting appropriate starting materials and reaction conditions to introduce the hydroxyl group at the correct position. The conversion of bromo compounds to lithio derivatives mentioned in the paper provides a pathway for further functionalization of the chromene core .

Molecular Structure Analysis

While the exact molecular structure of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol is not discussed in the provided papers, the crystal structure of a related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, has been reported . This compound crystallizes in the monoclinic system and features intramolecular hydrogen bonding, which is a common characteristic in hydroxycoumarins and could be relevant to the structural analysis of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol .

Chemical Reactions Analysis

The reactivity of 4-bromo-2H-chromenes, which are structurally related to the compound of interest, has been explored through their conversion to lithio derivatives, enabling access to a variety of 4-substituted 2H-chromenes . This suggests that (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol could also undergo similar transformations, potentially leading to a wide range of novel derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol are not directly reported in the provided papers. However, the synthesis and characterization of related compounds, such as 4-oxo-4H-chromene-3-carboxylic acid, have been optimized and confirmed by NMR spectroscopy . These methods could be applied to determine the properties of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol, including its solubility, melting point, and stability. The presence of the bromine atom and hydroxyl group is likely to influence these properties significantly.

Scientific Research Applications

Synthesis and Reactivity

  • Facile Synthesis and Reactivity: A study by Gabbutt et al. (1994) described a facile synthesis of 4-bromo- 2H-chromenes and 2H-thiochromenes, including compounds like 1-bromo-3,4-dihydronaphthalene from corresponding ketones and PBr3. This synthesis provides access to a wide range of novel 4-substituted 2H-chromenes and 2H-thiochromenes (Gabbutt et al., 1994).

Catalytic Applications

  • Selective Prins Reaction Over Acid-Modified Halloysite Nanotubes: Sidorenko et al. (2019) explored the Prins reaction of terpenoid (-)-isopulegol with thiophene-2-carbaldehyde, giving substituted octahydro-2H-chromen-4-ol. The study involved acid-modified halloysite nanotubes and achieved an unprecedented selectivity towards the 4R-isomer (Sidorenko et al., 2019).

Pharmaceutical Research

  • Potent and Selective Agonists for GPR35: Research by Funke et al. (2013) identified 8-amido-chromen-4-one-2-carboxylic acid derivatives, including compounds related to 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, as novel agonists at the G protein-coupled orphan receptor GPR35. This discovery offers potential insights into the receptor's (patho)physiological role and future drug target applications (Funke et al., 2013).

Antiviral Activity

  • Activity Against Influenza Viruses: Ilyina et al. (2018) synthesized a set of (-)-isopulegol derived octahydro-2H-chromen-4-ols and evaluated their in vitro antiviral activity against various influenza virus strains. A compound produced via one-pot synthesis was found to exhibit exceptional activity against several H1N1 and H2N2 influenza virus strains (Ilyina et al., 2018).

properties

IUPAC Name

(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAORXMXHTGIUFI-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1O)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol

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